5-[Benzo(b)thiophen-2-yl]-2-formylphenol
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Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-formylphenol is a compound that features a benzo[b]thiophene moiety attached to a phenol group with a formyl substituent. This compound is part of the larger class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-formylphenol typically involves the formation of the benzo[b]thiophene core followed by functionalization at specific positions. One common method is the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, which yields 2-substituted benzo[b]thiophenes . The formylation and hydroxylation steps can be achieved through subsequent reactions involving appropriate reagents and conditions.
Chemical Reactions Analysis
5-[Benzo(b)thiophen-2-yl]-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nitric acid or halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-formylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-formylphenol involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
5-[Benzo(b)thiophen-2-yl]-2-formylphenol can be compared with other similar compounds such as:
Benzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
2-Formylthiophene: Lacks the benzo[b]thiophene moiety but has a formyl group attached to the thiophene ring.
5-Formyl-2-thiophenecarboxylic acid: Contains both formyl and carboxylic acid groups on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-9-12-6-5-11(7-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQGWJBUEJVPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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